Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester
Description
Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester (CAS 442536-99-4), also known as 2-(2-hydroxyethoxy)ethyl oxo(phenyl)acetate, is an ester derivative of phenylglyoxylic acid (benzeneacetic acid, α-oxo-) . Its structure comprises a phenylglyoxylic acid core esterified with a 2-(2-hydroxyethoxy)ethyl group. This compound is distinguished by the presence of a hydrophilic ethylene glycol chain in the ester moiety, which may enhance solubility in polar solvents compared to simpler alkyl esters.
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethyl 2-oxo-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c13-6-7-16-8-9-17-12(15)11(14)10-4-2-1-3-5-10/h1-5,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGSZGCFMVGVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074972 | |
| Record name | Benzeneacetic acid, .alpha.-oxo-, 2-(2-hydroxyethoxy)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442536-99-4 | |
| Record name | 2-(2-Hydroxyethoxy)ethyl α-oxobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=442536-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442536994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.-oxo-, 2-(2-hydroxyethoxy)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzeneacetic acid, .alpha.-oxo-, 2-(2-hydroxyethoxy)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, α-oxo-, 2-(2-hydroxyethoxy)ethyl ester | |
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Preparation Methods
Esterification of Phenylglyoxylic Acid with 2-(2-Hydroxyethoxy)ethanol
One direct method to prepare Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester involves esterification of the free acid (phenylglyoxylic acid) with 2-(2-hydroxyethoxy)ethanol. This reaction typically requires an acidic catalyst such as sulfuric acid, hydrochloric acid, or p-toluene sulfonic acid to facilitate the ester bond formation.
- Reaction Conditions:
- Acidic catalyst (e.g., H₂SO₄, HCl, p-toluene sulfonic acid)
- Controlled temperature to avoid decomposition
- Removal of water to drive equilibrium toward ester formation
This method is referenced in patent literature describing hybrid photoinitiators where such esters are intermediates.
Carbonylation of Benzyl Halides Followed by Oxidation
A more industrially relevant and scalable method involves a two-step process starting from mono-halogenated benzyl derivatives (e.g., benzyl chloride):
Step 1: Carbonylation
- React benzyl halide with carbon monoxide and an alcohol (such as 2-(2-hydroxyethoxy)ethanol) under catalytic conditions to form the corresponding benzyl acetate ester.
- Catalysts often include palladium complexes or other transition metal catalysts.
- Reaction is conducted under pressure with controlled temperature.
Step 2: Oxidation
- The benzyl acetate ester is then oxidized, typically using oxygen or air in the presence of a catalyst, to introduce the alpha-oxo group, converting the ester into the alpha-oxo-ester.
- This oxidation step is carefully controlled to avoid overoxidation or degradation.
This two-step process is advantageous as it simplifies the manufacturing route by combining carbonylation and oxidation, reducing waste and hazardous by-products compared to older multi-step syntheses involving cyanide reagents.
- Advantages:
- Eliminates the need for sodium cyanide and ammonium sulfate by-products.
- Reduces disposal and environmental concerns.
- Improves overall yield and process efficiency.
This approach is detailed in German patent DE19909784A1, which emphasizes the preparation of substituted 2-aryl-2-oxo-acetate esters used as intermediates in agrochemical and pharmaceutical syntheses.
Synthesis via Organolithium Intermediates and Subsequent Esterification
Another laboratory-scale synthesis involves:
- Stage 1: Treatment of diphenyl ether with n-butyllithium in petroleum ether at low temperatures (-15 °C) under inert atmosphere to generate a reactive organolithium intermediate.
- Stage 2: Addition of dimethyl oxalate to the organolithium intermediate, allowing formation of methyl 2-(2-phenoxyphenyl)-2-oxoacetate.
- Stage 3: Hydrolysis and purification steps to isolate the ester product.
This method yields about 80% of the intermediate methyl ester, which can be further modified to introduce the 2-(2-hydroxyethoxy)ethyl ester moiety by transesterification or direct esterification.
This synthetic route is described in Chinese patent CN108129349 and related chemical synthesis databases, highlighting the preparation of related alpha-oxo esters.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or hydroxyethoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-).
Major Products
Oxidation: Formation of benzeneacetic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzeneacetic acid esters.
Scientific Research Applications
Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active carboxylic acid derivatives, which can then interact with enzymes or receptors in biological systems. The hydroxyethoxy group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Key Structural Insights:
- Ester Chain Complexity : The target compound’s 2-(2-hydroxyethoxy)ethyl group introduces a polar, glycol-like chain, enhancing hydrophilicity compared to ethyl (C₂H₅) or methyl (CH₃) esters .
- Substituent Effects : Compounds with substituents on the aromatic ring (e.g., 5-fluoro-2-hydroxy in ) exhibit altered electronic properties, influencing reactivity and biological activity.
- Functional Group Diversity : The trimethylsilyl ester (C₁₁H₁₄O₃Si) highlights the use of silicon-based protecting groups, which improve volatility and stability in synthetic chemistry .
Physicochemical and Functional Comparisons
Solubility and Polarity:
Reactivity:
- Hydrolysis Sensitivity : Esters with electron-withdrawing groups (e.g., 5-fluoro-2-hydroxy ) may hydrolyze faster under acidic/basic conditions. The hydroxyethoxy group in the target compound could stabilize hydrolysis intermediates via hydrogen bonding.
- Silyl Esters : The trimethylsilyl group (C₁₁H₁₄O₃Si) offers steric protection, reducing unwanted side reactions in organic synthesis .
Regulatory and Commercial Considerations
- Ethyl and methyl esters are more commercially prevalent, with established applications in fragrances and solvents .
Biological Activity
Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester, also known as UV Photoinitiator 754, is a compound with significant biological activity, particularly in the context of drug development and photoinitiation processes. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₄O₅
- Molecular Weight : 238.24 g/mol
- CAS Number : 442536-99-4
- Physical State : Predicted boiling point is approximately 389.6 °C with a density of 1.225 g/cm³ .
Mechanisms of Biological Activity
Benzeneacetic acid derivatives have been studied for their role in enhancing drug permeability and bioactivity. The amide-to-ester substitution strategy has been highlighted as a method to improve the pharmacokinetic properties of compounds, including:
- Increased Membrane Permeability : Research indicates that substituting amides with esters can significantly enhance the permeability of compounds across cell membranes, which is crucial for effective drug delivery .
- Stability and Bioactivity : Esters generally exhibit improved intracellular stability compared to their amide counterparts, leading to greater potency in biological assays .
Case Studies
-
Study on PROTACs :
- A study demonstrated that compounds with ester linkages showed better degradation of BET proteins compared to amide versions, indicating enhanced cytotoxicity and stability in biological systems. This suggests that benzeneacetic acid derivatives could be effective in targeted protein degradation therapies .
- Photoinitiator Applications :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| Boiling Point | 389.6 °C (predicted) |
| Density | 1.225 g/cm³ (predicted) |
| pKa | 14.31 (predicted) |
Safety and Toxicology
Benzeneacetic acid derivatives are classified under GHS hazard statements, indicating potential skin sensitization (H317). Precautionary measures include avoiding inhalation and ensuring proper protective equipment during handling .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester?
- Methodology :
- Esterification : React α-oxobenzeneacetic acid with 2-(2-hydroxyethoxy)ethanol using acid catalysts (e.g., H₂SO₄) under reflux. Monitor reaction progress via TLC or HPLC .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Confirm purity via melting point and NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Approach :
- NMR : Assign peaks using ¹H/¹³C NMR (e.g., carbonyl at ~170 ppm, hydroxyethoxy signals at δ 3.5–4.5 ppm) .
- IR : Confirm α-keto ester groups (C=O stretch ~1740 cm⁻¹) and ether linkages (C-O-C ~1100 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify molecular ion (C₁₂H₁₄O₅⁺, calc. 238.0841) and fragmentation patterns .
Q. How can researchers address solubility challenges during experimental workflows?
- Guidance :
- Solvent Screening : Prioritize polar aprotic solvents (e.g., DMF, DMSO) based on calculated logP (~3.5) .
- Co-solvents : Use ethanol/water mixtures (70:30 v/v) for formulations requiring aqueous compatibility .
Advanced Research Questions
Q. How to resolve discrepancies between computational and experimental spectroscopic data?
- Strategies :
- DFT Modeling : Optimize geometry using Gaussian at B3LYP/6-31G* level. Compare theoretical IR/NMR with experimental data to identify conformational differences .
- Crystallography : Perform single-crystal X-ray diffraction (e.g., using Sheldrick’s SHELX suite) to validate stereochemistry .
Q. What experimental designs evaluate the compound’s stability under varying conditions?
- Protocol :
- Kinetic Studies : Incubate samples at pH 2–12, 25–60°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and quantify photodegradation products using LC-MS .
Q. How to assess its potential as a RAFT agent in polymerization?
- Testing Framework :
- Chain Transfer Efficiency : Conduct bulk polymerization of styrene or MMA, comparing molecular weight distributions (GPC) with/without the compound .
- Mechanistic Studies : Use ESR to detect radical intermediates and confirm thiocarbonylthio group participation .
Q. What computational methods predict reactivity in ester hydrolysis or nucleophilic substitution?
- Tools :
- MD Simulations : Simulate hydrolysis in explicit solvent (e.g., water) using AMBER or GROMACS. Identify transition states and activation energies .
- QM/MM : Model nucleophilic attack at the α-keto position to predict regioselectivity .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data across literature sources?
- Resolution :
- Meta-Analysis : Compare logP values from computational tools (e.g., XlogP3) with experimental measurements in standardized buffers .
- Temperature Effects : Replicate solubility tests at 25°C and 37°C to account for thermodynamic variations .
Safety and Handling
Q. What protocols ensure safe handling in laboratory settings?
- Recommendations :
- PPE : Use nitrile gloves and safety goggles; avoid inhalation of dust/aerosols .
- Waste Disposal : Neutralize acidic byproducts before disposal in accordance with EPA guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
